Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Overview
Description
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group attached to the benzene ring
Scientific Research Applications
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like Methyl 3-bromo-4-hydroxy-5-nitrobenzoate would depend on factors such as its solubility, stability, and reactivity. These properties can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
The action environment of a compound can be influenced by factors such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process starting from a suitable benzene derivative. The general steps include:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Hydroxylation: Introduction of a hydroxyl group, often through a substitution reaction.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 3-bromo-4-hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of methyl 3-bromo-4-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Lacks the nitro group, leading to different reactivity and applications.
Methyl 3-bromo-5-nitrobenzoate:
Methyl 4-hydroxy-5-nitrobenzoate: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzene ring. This combination of groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQBMGIVJNPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566568 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-72-8 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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